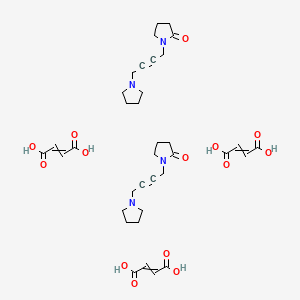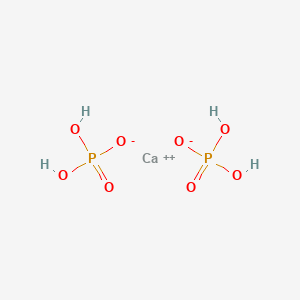
Calcium biphosphate
Vue d'ensemble
Description
Calcium biphosphate, also known as calcium hydrogen phosphate, is an inorganic compound with the chemical formula CaHPO₄. It is commonly found in both anhydrous and dihydrate forms. This compound is widely used in various fields due to its biocompatibility, solubility, and reactivity.
Applications De Recherche Scientifique
Calcium biphosphate has a wide range of applications in scientific research, including:
Bone Tissue Engineering: Due to its biocompatibility and similarity to natural bone minerals, this compound is used in bone grafts and implants.
Drug Delivery Systems: It serves as a carrier for drugs, enhancing their stability and controlled release.
Agriculture: Used as a fertilizer to provide essential calcium and phosphate nutrients to plants.
Food Industry: Employed as a leavening agent and dietary supplement in food products.
Mécanisme D'action
Target of Action
Calcium biphosphate, also known as bisphosphonates, primarily targets osteoclasts , the cells responsible for bone resorption . They also have an affinity for hydroxyapatite on bone surfaces . The compound’s interaction with these targets plays a crucial role in maintaining bone health and treating conditions like osteoporosis .
Mode of Action
Bisphosphonates inhibit bone resorption by osteoclasts . They attach to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
Bisphosphonates affect several biochemical pathways. They interfere with the G-protein signaling pathway, leading to the activation of caspases, proteins responsible for cell apoptosis . This interference results in decreased prenylation of G-proteins, which ultimately inhibits osteoclast-mediated bone resorption .
Pharmacokinetics
The pharmacokinetic profiles of all nitrogen-containing bisphosphonates (N-BPs) are similar and differ substantially from most other drugs . Oral bioavailability is less than 1%, and they must be administered fasting or via intravenous (IV) infusion . Bisphosphonates in blood distribute quickly to bone surfaces or are eliminated in urine . The half-life of bisphosphonates on bone surfaces is 3–5 weeks, where they inhibit osteoclasts that form resorption lacunae on bisphosphonate-coated surfaces .
Result of Action
The primary result of bisphosphonate action is the inhibition of bone resorption, leading to an increase in bone mineral density . This effect contributes to improved bone strength and microarchitecture . Additionally, bisphosphonates have been shown to reduce the risk of fractures of the spine, proximal femur, and non-vertebral fractures .
Action Environment
The action of bisphosphonates is influenced by various environmental factors. For instance, the presence of a hydroxyl group at the R1 position increases the affinity for calcium (and, thus, bone mineral), enhancing the compound’s ability to chelate calcium ions . This property is crucial for the compound’s effectiveness in environments characterized by high calcium concentrations, such as the bone matrix.
Orientations Futures
Calcium phosphate nanoparticles, due to their high biocompatibility and biodegradability, are seen as promising for applications in drug and gene delivery and also in immunization, for example, for vaccination . They can be used as efficient carriers for different kinds of biomolecules such as nucleic acids, proteins, peptides, antibodies, or drugs .
Analyse Biochimique
Biochemical Properties
Calcium biphosphate is involved in several biochemical reactions, particularly those related to bone metabolism and mineralization. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters, releasing inorganic phosphate and calcium ions. This interaction is crucial for bone mineralization and the maintenance of bone health . Additionally, this compound interacts with proteins such as osteocalcin and osteopontin, which are involved in bone formation and remodeling .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In osteoblasts, the cells responsible for bone formation, this compound promotes the expression of genes involved in bone matrix production, such as collagen and osteocalcin . It also activates signaling pathways like the Wnt/β-catenin pathway, which is essential for osteoblast differentiation and function . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production and phosphate metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and cellular functions . This compound also acts as a cofactor for enzymes involved in phosphate metabolism, such as alkaline phosphatase . Additionally, it can inhibit or activate certain enzymes, depending on the cellular context and concentration of the compound . These molecular interactions contribute to the overall effects of this compound on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other ions . Long-term studies have shown that this compound can maintain its activity and stability under physiological conditions, making it suitable for in vitro and in vivo experiments . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low to moderate doses of this compound have been shown to promote bone formation and improve bone density in animal studies . High doses can result in toxic effects, such as hypercalcemia and impaired renal function . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain concentrations, and further increases in dosage do not yield additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to phosphate and calcium metabolism. It interacts with enzymes such as alkaline phosphatase and pyrophosphatase, which regulate the hydrolysis and synthesis of phosphate compounds . This compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation . These interactions influence the overall metabolic balance and energy production in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as sodium-dependent phosphate transporters . Once inside the cell, this compound can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the extracellular matrix of bone tissue, where it contributes to mineralization and bone strength . Within cells, this compound can be localized to organelles such as the endoplasmic reticulum and mitochondria, where it plays a role in calcium signaling and energy production . Targeting signals and post-translational modifications can direct this compound to specific compartments, ensuring its proper localization and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium biphosphate can be synthesized through several methods, including:
Wet Chemical Precipitation: This method involves mixing aqueous solutions of calcium chloride (CaCl₂) and disodium hydrogen phosphate (Na₂HPO₄) under controlled pH conditions to precipitate this compound.
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides in a solution, leading to the formation of a gel that is then dried and calcined to obtain this compound.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction between calcium and phosphate sources, resulting in the rapid formation of this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting phosphoric acid (H₃PO₄) with calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) under controlled conditions. The reaction is as follows: [ \text{CaCO}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{CaHPO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]
Types of Reactions:
Acid-Base Reactions: this compound reacts with strong acids to form calcium dihydrogen phosphate (Ca(H₂PO₄)₂).
Thermal Decomposition: Upon heating, this compound decomposes to form calcium pyrophosphate (Ca₂P₂O₇) and water.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form calcium ions (Ca²⁺) and phosphate ions (HPO₄²⁻).
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to react with this compound.
Bases: Sodium hydroxide (NaOH) can be used to precipitate this compound from solutions containing calcium and phosphate ions.
Major Products Formed:
Calcium Dihydrogen Phosphate: Formed by reacting this compound with strong acids.
Calcium Pyrophosphate: Formed by the thermal decomposition of this compound.
Comparaison Avec Des Composés Similaires
Calcium Phosphate (Ca₃(PO₄)₂): Unlike calcium biphosphate, calcium phosphate has a higher calcium-to-phosphate ratio and is less soluble.
Calcium Dihydrogen Phosphate (Ca(H₂PO₄)₂): This compound has a higher phosphate content and is more acidic compared to this compound.
Calcium Pyrophosphate (Ca₂P₂O₇): Formed by the thermal decomposition of this compound, it has different structural and chemical properties.
Uniqueness: this compound is unique due to its balanced calcium-to-phosphate ratio, moderate solubility, and versatility in various applications. Its ability to release both calcium and phosphate ions makes it particularly valuable in biological and agricultural contexts.
Propriétés
Numéro CAS |
7758-23-8 |
|---|---|
Formule moléculaire |
CaH3O4P |
Poids moléculaire |
138.07 g/mol |
Nom IUPAC |
calcium;dihydrogen phosphate |
InChI |
InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clé InChI |
UUVBYOGFRMMMQL-UHFFFAOYSA-N |
Impuretés |
PHOSPHORIC ACID |
SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] |
SMILES canonique |
OP(=O)(O)O.[Ca] |
Color/Form |
SHINING TRICLINIC PLATES, CRYSTALLINE POWDER OR GRANULES COLORLESS, PEARLY SCALES OR POWDER |
Densité |
2.220 @ 18 °C/4 °C |
| 7758-23-8 | |
Description physique |
DryPowder; PelletsLargeCrystals Granular powder or white, deliquescent crystals or granules |
Pictogrammes |
Corrosive; Irritant |
Solubilité |
SOL IN DIL HYDROCHLORIC ACID; MODERATELY SOL IN WATER; SOL IN NITRIC ACID OR ACETIC ACID |
Synonymes |
acid calcium phosphate calcium bisphosphate calcium phosphate, monobasic calcium superphosphate monocalcium orthophosphate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
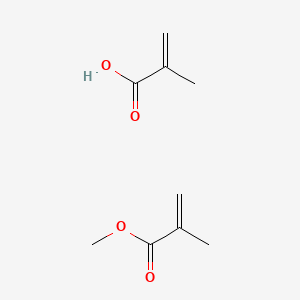
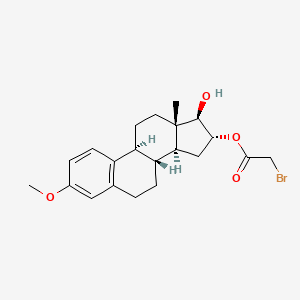

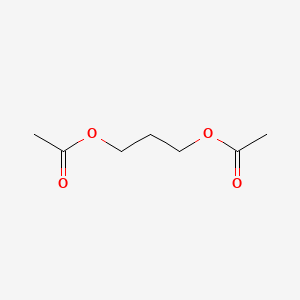



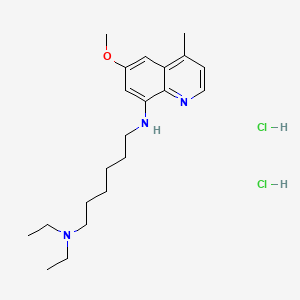
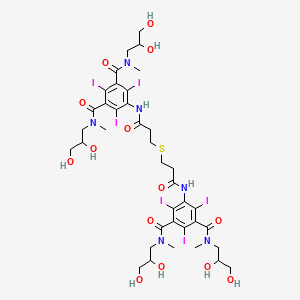

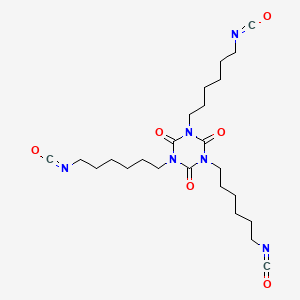
![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)

